molecular formula C22H21NO5S B4032605 4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid

4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid

Cat. No.: B4032605
M. Wt: 411.5 g/mol
InChI Key: VAAZSEOKTVGPEO-UHFFFAOYSA-N
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Description

4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid is a complex organic compound that features a thiophene ring substituted with a naphthalene moiety and an ethoxycarbonyl group

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a naphthalene moiety and an ethoxycarbonyl group enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-[(3-ethoxycarbonyl-4-naphthalen-1-ylthiophen-2-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S/c1-2-28-22(27)20-17(16-10-5-8-14-7-3-4-9-15(14)16)13-29-21(20)23-18(24)11-6-12-19(25)26/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAZSEOKTVGPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid
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4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid
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4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid
Reactant of Route 4
4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid
Reactant of Route 5
4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid
Reactant of Route 6
4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid

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